Murametide

Description

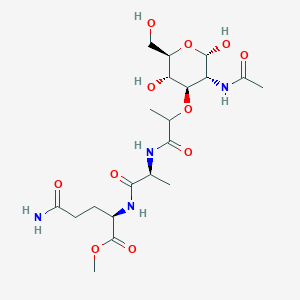

Structure

2D Structure

Properties

CAS No. |

79787-27-2 |

|---|---|

Molecular Formula |

C20H34N4O11 |

Molecular Weight |

506.5 g/mol |

IUPAC Name |

methyl (2R)-2-[[(2S)-2-[2-[(2S,3R,4R,5S,6R)-3-acetamido-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxypropanoylamino]propanoyl]amino]-5-amino-5-oxopentanoate |

InChI |

InChI=1S/C20H34N4O11/c1-8(17(29)24-11(19(31)33-4)5-6-13(21)27)22-18(30)9(2)34-16-14(23-10(3)26)20(32)35-12(7-25)15(16)28/h8-9,11-12,14-16,20,25,28,32H,5-7H2,1-4H3,(H2,21,27)(H,22,30)(H,23,26)(H,24,29)/t8-,9?,11+,12+,14+,15+,16+,20-/m0/s1 |

InChI Key |

OXSVRXKURHXDIV-OTVXWGLQSA-N |

SMILES |

CC(C(=O)NC(CCC(=O)N)C(=O)OC)NC(=O)C(C)OC1C(C(OC(C1O)CO)O)NC(=O)C |

Isomeric SMILES |

C[C@@H](C(=O)N[C@H](CCC(=O)N)C(=O)OC)NC(=O)C(C)O[C@@H]1[C@H]([C@H](O[C@@H]([C@H]1O)CO)O)NC(=O)C |

Canonical SMILES |

CC(C(=O)NC(CCC(=O)N)C(=O)OC)NC(=O)C(C)OC1C(C(OC(C1O)CO)O)NC(=O)C |

Synonyms |

murametide N-acetylmuramyl-alanylglutamine methyl ester N-acetylmuramyl-alanylglutamine methyl ester, (D-alpha)-isome |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of Murametide

Strategies for the Total Synthesis of Murametide

The total synthesis of this compound, as a glycopeptide, typically involves the assembly of its constituent parts: the N-acetylmuramic acid sugar moiety and the L-alanyl-D-isoglutamine dipeptide chain, followed by the formation of the methyl ester. General strategies for glycopeptide synthesis include the building block approach, where pre-formed glycosylated amino acids are incorporated, and post-assembly glycosylation, where the glycan is introduced after the peptide chain is synthesized. rsc.orgcreative-biolabs.comcreative-biolabs.com

Classical solution-phase peptide synthesis involves the stepwise addition of amino acids in a homogeneous solution. rsc.orgacs.org This method requires the isolation and purification of intermediates after each coupling step, which can be laborious and time-consuming, particularly for longer or more complex sequences. acs.org Despite these challenges, solution-phase synthesis remains valuable for the large-scale production of peptides for industrial applications. acs.org The principle relies on the reversible blocking of the carboxyl group of one amino acid and the amino group of another, followed by activation of the free carboxyl group to facilitate peptide bond formation. acs.org For glycopeptides, this approach can utilize glycosyl amino acids with unprotected glycans as key building blocks, where reactions are conducted in homogeneous solutions, and products are precipitated for easy separation. acs.org

Solid-phase peptide synthesis (SPPS), a widely adopted methodology, involves anchoring the initial amino acid to a solid support, such as resin beads, and then sequentially adding subsequent amino acids. rsc.orgcreative-biolabs.com This technique offers several advantages over solution-phase methods, including simplified purification steps, as excess reagents and byproducts can be easily washed away. creative-biolabs.com SPPS allows for the use of excess reagents to drive reactions to completion and eliminates the need for intermediate isolation and characterization. creative-biolabs.com

Two prominent protecting group strategies in SPPS are Fmoc (9-fluorenylmethoxycarbonyl) and Boc (tert-butyloxycarbonyl) chemistry, with Fmoc/t-Bu being commonly employed for glycopeptide synthesis. eurekaselect.com Advancements in SPPS include microwave-assisted synthesis, which enhances reaction rates and purity, and Ultra-Efficient Solid Phase Peptide Synthesis (UE-SPPS). rsc.orgrsc.org UE-SPPS is a notable innovation that eliminates resin washing steps, significantly reducing waste generation and synthesis time by up to 95%, while maintaining high purity and yield. rsc.org These advancements have made SPPS the preferred method for synthesizing complex peptides and glycopeptides, including those with multiple glycosylated sites. rsc.orgrsc.org

Chemoenzymatic synthesis combines chemical reactions with enzymatic catalysis to construct complex molecules. For peptides and glycopeptides, this approach leverages the stereoselectivity of hydrolase enzymes to form peptide bonds under mild and clean conditions, circumventing the harsh reaction conditions and laborious protection-deprotection steps often associated with conventional chemical synthesis. creative-biolabs.com While challenges exist in optimizing reaction conditions and understanding enzymatic mechanisms for longer peptides, recent progress has broadened the scope of chemoenzymatic peptide synthesis. This includes the use of recombinant enzymes, substrate mimetics, and optimized reaction environments such as frozen aqueous media and ionic liquids. creative-biolabs.com This pathway offers a promising route for the efficient and environmentally friendly production of glycopeptides.

Solid-Phase Synthesis Techniques and Advancements

Design and Synthesis of this compound Analogs and Derivatives for Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are fundamental to understanding how modifications to a chemical compound's structure influence its biological activity. For this compound and its parent compound, MDP, numerous synthetic analogs have been developed to investigate their immunomodulatory properties and to identify compounds with enhanced adjuvant activity or reduced side effects. science.govnih.govgoogle.comresearchgate.netgoogle.comnih.govtandfonline.comnih.govnih.govresearchgate.net The design of these analogs often involves targeted modifications to either the muramic acid moiety or the dipeptide chain. Solid-phase synthesis is particularly advantageous for generating diverse libraries of such analogs, facilitating rapid SAR exploration. creative-biolabs.comresearchgate.net

The muramic acid moiety is a crucial part of this compound's structure, derived from bacterial peptidoglycan. science.govnih.gov Modifications to this sugar residue have been explored to understand their impact on biological activity. For instance, the muramyl residue can exist as N-acetylmuramic acid, N-glycolylmuramic acid, or muramic acid, indicating potential sites for chemical alteration. science.gov The synthesis of N-glycolyl muramyl dipeptide, a derivative of MDP, has been achieved through robust synthetic routes involving alkylation, azidonitration, and azide (B81097) reduction/acylation. rsc.org Furthermore, novel muramic acid derivatives, including those with fused oxazinone rings, have been synthesized to study their interactions with enzymes like lysozyme (B549824), demonstrating the versatility of modifying this sugar component. researchgate.net Studies have also focused on functionalized N-acetylmuramic acids to probe bacterial cell wall recycling and biosynthesis, indicating the importance of this moiety for biological recognition and activity. nih.govacs.org

The dipeptide chain in this compound is L-alanyl-D-isoglutamine, with a methyl ester at the D-isoglutamine residue. science.govpnas.orgphysiology.org Derivatizations of this peptide component have been extensively studied to modulate the immunomodulatory properties of MDP and its analogs. For example, MDP analogs have been synthesized with modifications at the C-terminal peptide end, where the gamma-carboxyl function of the D-glutamyl residue is esterified with various alcohols or substituted with L-alanyl residues carrying different esterified alkyl chains. nih.gov Other modifications include the replacement of the D-isoglutaminyl residue with D-glutamine alkyl esters. researchgate.net Studies have also explored variations in the first and second amino acids of the dipeptide, such as replacing L-alanine with L-valine or L-phenylalanine, and altering the cinnamoyl moiety in certain MDP derivatives. nih.gov These derivatizations aim to refine the interaction with immune receptors like NOD2, which recognizes MDP, thereby influencing immune responses. google.comresearchgate.netnih.govnih.gov

Exploration of Glycosidic Linkage Modifications

Within the structure of this compound, the glycosidic linkage connects the N-acetylmuramic acid (muramyl) component to the peptide chain. Modifications to glycosidic linkages are crucial in carbohydrate chemistry and can significantly impact the biological activity and stability of glycopeptides. While direct research findings on the specific modification of the glycosidic linkage within this compound are not extensively detailed in the provided information, the broader context of muramic acid and glycosidic bond chemistry is relevant.

Research has explored the synthesis of functionalized N-acetylmuramic acid derivatives to probe bacterial cell wall recycling and biosynthesis. google.com This involves the development of synthetic strategies to access modified muramic acid, such as introducing bioorthogonal functionalities like azide and alkyne groups at specific positions (e.g., the 3-position of muramic acid). google.com These modifications can be incorporated into larger structures, potentially affecting or being affected by the glycosidic bond.

The characterization of glycosidic linkages and their modifications often relies on advanced analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H NMR, is a powerful tool for analyzing the anomeric configuration and linkage patterns within carbohydrates and glycopeptides. cpcscientific.comgoogle.comnih.gov Mass spectrometry, especially after chemical treatments like methylation and acid hydrolysis, is also employed to determine the types and abundances of glycosidic linkages. google.comresearchgate.net

Development of Labeled this compound Probes for Mechanistic Studies

The development of labeled probes is essential for elucidating the mechanistic actions of bioactive compounds in biological systems. While this compound has been identified as an adjuvant in compositions that may include various labeled probes (e.g., oligonucleotide probes with fluorescent, radioactive, or magnetic labels), google.comgoogle.comgoogle.comgoogleapis.comgoogle.com direct detailed research findings on this compound itself being synthetically labeled as a probe for mechanistic studies are not explicitly provided in the search results. However, the principles of labeling peptides and glycopeptides are well-established and could be applied to this compound.

Fluorescently Tagged Analogs

The synthesis of fluorescently tagged analogs of biomolecules, including carbohydrates and peptides, is a common strategy to enable their visualization and study in biological contexts. googleapis.com Fluorescent probes typically consist of a fluorophore, a linker, and a target recognition motif. For peptides and glycopeptides, fluorescent labels can be incorporated during chemical synthesis by using amino acids or sugar derivatives already coupled to fluorophores, or by post-synthetic chemical conjugation to reactive groups on the molecule. googleapis.comeinsteinmed.edu

The application of fluorescent probes allows for high-sensitivity and high-specificity studies in cell imaging, enabling direct visualization of the localization and quantity of biomolecules and cellular processes. If a fluorescently tagged this compound analog were developed, it could be used to track its distribution within cells or tissues, its interaction with cellular components, or its involvement in immune pathways.

Isotopic Labeling Strategies for Tracing and Metabolomics Research

Isotopic labeling, particularly with stable isotopes such as Carbon-13 (¹³C), Nitrogen-15 (¹⁵N), and Deuterium (²H or D), is a powerful strategy in metabolomics and mechanistic studies. cpcscientific.combiosynth.combiorxiv.orgnih.govbiorxiv.orgisotope.com These labels allow researchers to trace the metabolic fate of compounds, quantify their levels, and understand metabolic flux.

In the context of peptides and glycopeptides like this compound, stable isotope-labeled analogs can be synthesized by incorporating isotopically enriched amino acids during the synthesis process. cpcscientific.combiosynth.comisotope.com These "heavy" peptides are chemically and physically indistinguishable from their unlabeled counterparts, making them ideal internal standards for accurate quantification using mass spectrometry-based techniques such as LC-MS. cpcscientific.combiosynth.com

Table 1: Stable Isotope-Labeled Amino Acids for Peptide Synthesis

| Amino Acid | Isotope | Mass Difference (Da) | Isotopic Enrichment (%) |

| Alanine | ¹³C₃, ¹⁵N | 4 | >99 |

| Arginine | ¹³C₆, ¹⁵N₄ | 10 | >99 |

| Isoleucine | ¹³C₆, ¹⁵N | 7 | >99 |

| Leucine | ¹³C₆, ¹⁵N | 7 | >99 |

| Lysine | ¹³C₆, ¹⁵N₂ | 8 | >99 |

| Phenylalanine | ¹³C₉, ¹⁵N | 10 | >99 |

| Proline | ¹³C₅, ¹⁵N | 6 | >99 |

| Valine | ¹³C₅, ¹⁵N | 6 | >99 |

| Data from cpcscientific.comisotope.com. |

Such labeling can be applied to study the pharmacokinetics, metabolism, and distribution of this compound or its derivatives within biological systems, providing insights into its mechanistic actions at a molecular level. biorxiv.orgnih.govbiorxiv.org

Characterization of Synthetic Intermediates and Final Products

The rigorous characterization of synthetic intermediates and the final this compound product is critical to confirm their chemical identity, purity, and structural integrity. A suite of analytical techniques is routinely employed for this purpose:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR and ¹³C NMR are indispensable for elucidating the complete chemical structure, including the connectivity of atoms and stereochemistry. science.govgoogle.com For complex glycopeptides, 2D NMR techniques are often used to assign all nuclei and confirm the connections between sugar moieties and amino acids. researchgate.net

Mass Spectrometry (MS): High-accuracy mass spectrometry, including techniques like Electrospray Ionization Mass Spectrometry (ESI-MS), is used to determine the molecular weight and elemental composition of compounds, providing crucial information about their identity and purity. nih.govgoogle.com

High-Performance Liquid Chromatography (HPLC): HPLC is widely used for assessing the purity of synthetic products and for separating and quantifying components in a mixture.

X-ray Diffraction Analysis: Single-crystal X-ray diffraction can provide definitive three-dimensional structural information, including bond lengths, angles, and absolute configuration, for crystalline intermediates and final products. google.com

Infrared-Ion Spectroscopy (IRIS): This technique, alongside NMR, can be used to characterize short-lived reaction intermediates, particularly in complex reactions like glycosylations, by studying their structures in the gas phase. scielo.br

These characterization methods ensure the scientific accuracy and reliability of synthesized this compound and its derivatives for further research and application.

Advanced Structural Elucidation and Biophysical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Binding Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure, dynamics, and interactions of molecules in solution. For a compound like Murametide, NMR can provide detailed information about its atomic connectivity, three-dimensional conformation, and binding to other molecules.

Proton Nuclear Magnetic Resonance (1H NMR) spectroscopy is routinely used to identify and characterize the proton environments within a molecule. By analyzing chemical shifts (δ), signal multiplicities (e.g., singlet, doublet, triplet), and coupling constants (J values), researchers can deduce the connectivity of atoms and the presence of specific functional groups. For a glycopeptide like this compound (N2-[N-(N-Acetylmuramoyl)-L-alanyl]-D-glutamine methyl ester), 1H NMR would typically reveal signals corresponding to the protons of the N-acetyl group, the sugar moiety (muramoyl), the amino acid residues (L-alanine and D-glutamine), and the methyl ester group. The chemical shifts provide insights into the electronic environment of each proton, while coupling patterns indicate neighboring protons. Although 1H NMR is a fundamental technique for such compounds, specific detailed 1H NMR spectral data for this compound itself are not widely published in the readily accessible scientific literature science.govscience.gov.

Saturation Transfer Difference (STD) NMR spectroscopy is a powerful ligand-based technique specifically designed to detect and characterize transient, low-affinity interactions between a ligand (such as this compound) and a macromolecular receptor (e.g., a protein or nucleic acid) nih.govnih.gov. In an STD NMR experiment, saturation is selectively applied to the macromolecule's protons. If the ligand binds to the saturated macromolecule and exchanges rapidly, this saturation is transferred to the ligand's protons, resulting in a decrease in their signal intensity in the STD spectrum. The magnitude of the STD effect on different ligand protons provides a "binding epitope map," indicating which parts of the ligand are in close contact with the receptor. While STD NMR is highly relevant for studying ligand-receptor interactions, specific published STD NMR data detailing this compound's interaction with a biological receptor were not found in the provided research findings.

Saturation Transfer Difference (STD) NMR for Ligand-Receptor Interaction Mapping

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a critical analytical technique for determining the exact molecular weight and elemental composition of a compound, as well as providing insights into its structural features through fragmentation analysis miamioh.edu. For this compound, HRMS would confirm its molecular formula and provide highly accurate mass measurements, which are essential for verifying its identity and purity. Fragmentation patterns obtained from tandem mass spectrometry (MS/MS) experiments can reveal the sequence of amino acid residues and the structure of the glycan moiety by breaking specific bonds and analyzing the resulting fragment ions.

The molecular formula of this compound is C20H34N4O11, with a molecular weight of 506.5 g/mol lookchem.comchemicalregister.com. HRMS analysis would typically yield a protonated molecular ion, [M+H]+, at m/z 507.2349 (calculated for C20H35N4O11+), or other adducts. The precise mass measurement provided by HRMS is crucial for distinguishing this compound from other compounds with similar nominal masses but different elemental compositions.

Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis

Circular Dichroism (CD) spectroscopy is a sensitive technique used to study the secondary structure and conformational changes of chiral molecules, particularly peptides and proteins, in solution elte.hursc.orgresearchgate.netnih.govnih.gov. Since this compound is a glycopeptide containing amino acid residues, CD spectroscopy is applicable for investigating its secondary structural elements. The CD spectrum in the far-UV region (190-250 nm) provides characteristic signatures for different secondary structures, such as alpha-helices, beta-sheets, beta-turns, and random coils. For instance, alpha-helices typically exhibit double minima at 208 nm and 222 nm, while beta-sheets show a minimum around 218 nm and a maximum around 195 nm.

While this compound's precise secondary structure has not been explicitly detailed in the provided search results via CD spectroscopy, its peptide nature suggests that CD would be a valuable tool to understand its conformational preferences in various environments, such as different solvents or temperatures, or upon interaction with other molecules. This information is vital for correlating its structure with its biological activity.

X-ray Crystallography and Cryo-Electron Microscopy Studies of this compound-Receptor Complexes

X-ray crystallography and Cryo-Electron Microscopy (Cryo-EM) are high-resolution structural biology techniques that can provide atomic-level three-dimensional structures of molecules, including protein-ligand complexes nih.govwikipedia.orgnih.govnih.govtrigenotoul.comlibretexts.orgmorgridge.orgnih.gov. These methods are particularly powerful for understanding the precise binding modes and conformational changes that occur when a ligand interacts with its target.

X-ray crystallography involves growing well-ordered crystals of the molecule or complex, which are then diffracted by X-rays to produce a diffraction pattern from which the electron density map and, subsequently, the atomic coordinates can be determined. Cryo-EM, on the other hand, involves rapidly freezing a sample in a thin layer of vitreous ice and then imaging it with an electron microscope. Advanced image processing techniques are then used to reconstruct the 3D structure from numerous 2D projections. Cryo-EM is particularly advantageous for large, flexible complexes or those difficult to crystallize.

While these techniques are ideal for elucidating the detailed interactions of small molecules like this compound with their biological targets, published high-resolution X-ray crystallographic or Cryo-EM structures of this compound in complex with a specific receptor were not identified in the provided search results epo.org. Such studies, if conducted, would offer invaluable insights into the molecular basis of this compound's immunomodulatory effects, revealing the exact residues involved in binding and the conformational changes induced upon interaction.

Molecular and Cellular Mechanisms of Action in in Vitro Research Models

Modulation of Gene Expression Profiles in Immune Cell Lines

Investigations into Murametide's effects on immune cell lines have provided insights into its ability to regulate specific gene expression profiles, particularly concerning molecules involved in cellular adhesion and immune signaling.

Transcriptomic analysis of immune cells stimulated with this compound has demonstrated selective modulation of gene expression. Notably, this compound has been shown to enhance the expression of Intercellular Adhesion Molecule-1 (ICAM-1), also known as CD54, on the surface of monocytes and polymorphonuclear (PMN) cells. This upregulation of ICAM-1 is directly associated with an increase in its corresponding messenger RNA (mRNA) synthesis googleapis.com.

The observed increase in ICAM-1 expression is linked to this compound's capacity to regulate the synthesis of its mRNA. This indicates a direct influence of this compound on the transcriptional machinery responsible for producing immune mediators involved in cell adhesion and leukocyte trafficking googleapis.com.

Transcriptomic Analysis of this compound-Stimulated Cells

Impact on Cytokine and Chemokine Secretion in Cell Culture Systems

This compound's interaction with immune cells in culture systems leads to distinct patterns of secreted immune mediators, influencing both pro-inflammatory responses.

In in vitro settings utilizing human or rabbit cells, this compound has been found to induce the production of Endogenous Pyrogen (EP) at dosage levels comparable to those of muramyl dipeptide (MDP) science.gov. Endogenous Pyrogen is a known pro-inflammatory mediator, and its induction by this compound suggests a role in initiating inflammatory responses.

Quantitative analyses have confirmed that this compound stimulates the production of Endogenous Pyrogen (EP) in cell culture systems science.gov. This measured induction of EP highlights this compound's capacity to quantitatively influence the release of specific pro-inflammatory proteins from immune cells.

Differential Induction Patterns of Pro-inflammatory and Anti-inflammatory Mediators

Effects on Immune Cell Phenotypes and Functional Responses in In Vitro Studies

Beyond gene expression and mediator secretion, this compound also impacts the phenotypic characteristics and functional capabilities of immune cells in vitro. This compound enhances the expression of ICAM-1 (CD54) on the surface of monocytes and PMN cells, indicating a phenotypic alteration that could facilitate cell-cell interactions and immune cell recruitment googleapis.com. However, in contrast to these effects, this compound did not induce any variation in the expression of CD49d on leukocyte surfaces, nor were observable changes detected in other selected markers on lymphocytes after incubation with this compound or Lipopolysaccharide (LPS) googleapis.com. Functionally, the induction of Endogenous Pyrogen by this compound in vitro suggests its potential to prime cells for responses that, in a physiological context, contribute to systemic effects such as fever science.gov.

Surface Marker Expression Modulation (e.g., CD11a,b,c/CD18, CD54, CD71, CD23)

In in vitro studies using fresh human whole blood, this compound, alongside other muramyl dipeptides, has been shown to selectively modulate the expression of certain surface markers on human leukocytes. researchgate.net These markers are crucial for cellular adhesion processes and cell activation. researchgate.net

Detailed Research Findings:

CD11a,b,c/CD18 (Integrins): this compound treatment led to an increase in CD11a expression exclusively on monocytes. researchgate.net Conversely, CD11b, CD11c, and CD18 expression was significantly enhanced on both monocytes and polymorphonuclear cells (PMNs). researchgate.net This increase in membrane expression of integrins like CD11b was not linked to de novo mRNA synthesis, suggesting that it results from the mobilization of existing intracellular pools of CD11b,c/CD18 within these cells. researchgate.net

CD54 (ICAM-1): Treatment with this compound was observed to enhance the expression of ICAM-1 (CD54) on the surface of monocytes and PMNs. researchgate.net This upregulation of CD54 expression was associated with corresponding ICAM-1 mRNA synthesis, indicating an induction of its production. researchgate.net

CD49d: No detectable variation in CD49d expression was observed on leukocyte surfaces following incubation with this compound. researchgate.net

CD71 (Transferrin Receptor) and CD23 (Low-Affinity IgE Receptor): this compound did not induce an increase in the expression of transferrin receptor (CD71) or low-affinity IgE receptor (CD23) on monocytes. In these experiments, only lipopolysaccharide (LPS), used as a positive control, led to increased expression of these markers. researchgate.net

Lymphocytes: No observable changes in the selected surface markers (CD11a,b,c/CD18, CD54, CD49d, CD71, CD23) were detected on lymphocytes after treatment with this compound or LPS. researchgate.net

These findings indicate that this compound primarily affects monocytes and PMNs by increasing the levels of molecules involved in cellular adhesion, either by promoting the expression of preformed molecules or by inducing their synthesis. researchgate.net

Table 1: Influence of this compound on Leukocyte Surface Marker Expression

| Surface Marker | Cell Type Affected | Effect | Mechanism (if specified) |

| CD11a | Monocytes | Increased expression | Not associated with mRNA synthesis (mobilization of intracellular pools) researchgate.net |

| CD11b | Monocytes, PMNs | Strongly enhanced expression | Not associated with mRNA synthesis (mobilization of intracellular pools) researchgate.net |

| CD11c | Monocytes, PMNs | Strongly enhanced expression | Not associated with mRNA synthesis (mobilization of intracellular pools) researchgate.net |

| CD18 | Monocytes, PMNs | Strongly enhanced expression | Not associated with mRNA synthesis (mobilization of intracellular pools) researchgate.net |

| CD54 (ICAM-1) | Monocytes, PMNs | Enhanced expression | Associated with mRNA synthesis researchgate.net |

| CD49d | Leukocytes | No variation detected | N/A researchgate.net |

| CD71 | Monocytes | No increase | N/A researchgate.net |

| CD23 | Monocytes | No increase | N/A researchgate.net |

Influence on Cell Adherence and Migration Mechanisms

The modulation of surface adhesion molecules by this compound directly impacts cellular adherence. The observed increases in CD11a,b,c/CD18 integrins and CD54 (ICAM-1) on monocytes and polymorphonuclear cells are indicative of an enhanced capacity for cellular adhesion. researchgate.net These molecules are critical for cell-to-cell and cell-to-matrix interactions, which regulate specific migratory patterns and cell functions. researchgate.net While the direct impact on cellular migration mechanisms beyond adhesion is implied by the modulation of adhesion molecules, specific detailed research findings on this compound's influence on cell migration itself were not explicitly detailed in the available literature.

Activation of Phagocytic Cells (Monocytes, Macrophages, Polymorphonuclear Cells)

This compound has demonstrated an ability to activate phagocytic cells, specifically monocytes and polymorphonuclear cells (PMNs). researchgate.net A key indicator of this activation is the induction of endogenous pyrogen (EP) production. science.govmdpi.com Studies have shown that this compound induces EP production at similar dosage levels to Muramyl Dipeptide (MDP). science.gov Plasma obtained from rabbits treated with this compound was capable of eliciting a febrile response characteristic of EP fever when transferred to untreated recipients. science.gov Furthermore, this compound was found to induce hypoferremia and hypercupremia, systemic responses often associated with the activation of phagocytic cells and the release of mediators such as EP. mdpi.com This suggests that this compound activates monocytes and PMNs, leading to the release of immune mediators. researchgate.netscience.govmdpi.com

Lymphoproliferative Responses in Isolated Peripheral Blood Mononuclear Cells (PBMCs) and Splenocytes

While muramyl dipeptides (MDPs) in general have been studied for their regulation of lymphoproliferative responses and polyclonal activation of human peripheral blood mononuclear cells, specific detailed research findings focusing solely on this compound's direct influence on lymphoproliferative responses in isolated peripheral blood mononuclear cells (PBMCs) and splenocytes were not extensively detailed in the provided literature. science.gov Other derivatives, such as Murabutide, have shown to improve lymphoproliferative responses in clinical settings. researchgate.net

Enzymatic and Substrate Interactions

Binding Studies with Lysozyme (B549824) and Peptidoglycan Components

Lysozyme is an antimicrobial enzyme that hydrolyzes the β-(1,4) glycosidic bonds between N-acetylmuramic acid (NAM) and N-acetylglucosamine (NAG) residues within the peptidoglycan structure of bacterial cell walls, leading to bacterial lysis. frontiersin.orgwikipedia.orgbiorxiv.org Peptidoglycan itself is a unique macromolecule forming a mesh-like layer around bacterial cytoplasmic membranes, composed of alternating NAG and NAM sugars with attached oligopeptide chains. nih.gov While the mechanisms of lysozyme-peptidoglycan interaction are well-documented, including how modifications like O-acetylation of muramoyl residues can inhibit lysozyme binding, specific binding studies detailing this compound's direct interaction with lysozyme or its components, or with peptidoglycan, were not explicitly found in the available research. frontiersin.orgwikipedia.orgbiorxiv.orgnih.govmdpi.com

Exploration of this compound's Influence on Bacterial Cell Wall Biosynthesis Enzymes

Bacterial cell wall biosynthesis, particularly the peptidoglycan synthesis pathway, involves a series of essential enzymes, including the Mur enzymes (MurA-MurF), MraY, and MurG, which are critical targets for antibacterial agents. researchgate.netmicrobenotes.comnih.gov These enzymes catalyze various cytoplasmic and membrane-associated steps in the formation of the peptidoglycan monomer and its polymerization. nih.gov For instance, MurF catalyzes the final cytoplasmic step, and MraY and MurG are involved in membrane steps. microbenotes.comnih.gov While studies have identified various peptide and small molecule inhibitors targeting these enzymes to disrupt bacterial cell wall synthesis, specific research detailing this compound's direct influence, such as inhibition or modulation, on these bacterial cell wall biosynthesis enzymes was not explicitly found in the available literature. researchgate.netmicrobenotes.comnih.gov

Preclinical Biological Activity in Animal Models Non Human Investigations

Immunomodulatory Effects and Host Resistance

Murametide has been investigated for its immunomodulatory properties and its ability to enhance host resistance in various animal models. These effects are crucial in understanding its potential as an immunotherapeutic agent.

Antiviral Activities in Murine Infection Models

This compound has also been investigated for its potential antiviral activities, particularly in murine models of viral infection.

Hepatoprotective Effects against Viral Hepatitis (e.g., MHV-3)

Synthetic muramyl peptides, including this compound, have demonstrated hepatoprotective effects in a murine model of lethal murine hepatitis virus strain 3 (MHV-3) infection nih.govnih.gov. MHV-3 is a coronavirus that causes severe liver damage in susceptible mice and is used as a model for viral hepatitis plos.orgfrontiersin.orgwikipedia.org. Studies showed that this compound inhibited the significant increase in serum transaminases induced by MHV-3, regardless of whether it was administered before or after infection nih.govnih.gov. A notable proportion of animals treated with MDP or this compound survived the MHV-3 infection, in contrast to control groups nih.govnih.gov. This suggests that this compound can protect the liver from virus-induced damage and improve survival in this model of viral hepatitis.

Evaluation of Adjuvanticity in Experimental Vaccine Formulations (Non-Human Organisms)

This compound has been investigated for its adjuvant properties in experimental vaccine formulations in animal models google.com. Adjuvants are crucial components in vaccines, designed to accelerate, prolong, or enhance antigen-specific immune responses esmed.org. Animal models are essential for evaluating the efficacy and immunopotentiation capacity of adjuvants nih.gov.

Induction of Humoral and Cellular Immune Responses to Model Antigens

Preclinical studies in animal models are fundamental to understanding how adjuvants like this compound influence the induction of both humoral and cellular immune responses epo.orggoogleapis.comnih.gov. Humoral immunity typically involves antibody production by B cells, while cellular immunity relates to the activation of immune cells like T cells epo.orggoogleapis.com. Studies using model protein antigens, such as ovalbumin in guinea pigs, have demonstrated the ability of certain muramyldipeptide derivatives to stimulate primary humoral and cellular immune responses nih.gov. Specifically, derivatives with alpha-branched higher fatty acids substituted at the carbon-6 position of the muramic acid residue showed strong adjuvant activity in inducing delayed-type hypersensitivity (a measure of cellular immunity) and stimulating circulating precipitating antibody levels (a measure of humoral immunity) nih.gov. While the provided search results mention muramyldipeptide derivatives generally and their activity in guinea pigs with ovalbumin, they specifically identify this compound as an adjuvant-active derivative of MDP science.gov.

Comparison of Immunopotentiating Effects with Other Adjuvants in Animal Studies

Comparing the immunopotentiating effects of this compound with other adjuvants in animal studies is crucial for assessing its relative efficacy. This compound is often compared to its parent molecule, MDP, and other derivatives like Murabutide science.gov. While MDP is known to be pyrogenic, some adjuvant-active derivatives, including this compound and Murabutide, are not pyrogenic science.gov. However, in studies comparing Murabutide and this compound, Murabutide did not stimulate human or rabbit cells to release endogenous pyrogen (EP), whereas this compound induced EP production at the same dosage levels as MDP science.gov. Plasma from rabbits treated with this compound elicited a febrile response comparable to that induced by plasma from MDP-treated animals when transferred to untreated recipients science.gov. This suggests differences in their interaction with pyrogenic pathways despite both being considered "not pyrogenic" in a general classification science.gov.

Research on other adjuvants in animal models provides context for evaluating this compound. For instance, studies have compared the immunopotentiation capacity of various commercially available adjuvants, such as nanoparticle-based and emulsion-based adjuvants, using model antigens like snake venoms in horses nih.gov. These studies evaluate metrics like percent responders and neutralization activity to determine the effectiveness of different adjuvants nih.gov. Another study investigated the adjuvant potential of multiple emulsions and microemulsions compared to traditional aluminum hydroxide (B78521) and oil-in-water emulsions against a bluetongue vaccine in rabbits, assessing local inflammatory reactions and antibody titers scielo.br. These comparative studies highlight that the efficacy and local reactions can vary significantly between different adjuvant formulations nih.govscielo.br. While direct comparative data specifically pitting this compound against a wide range of other adjuvants in a single study is not extensively detailed in the provided snippets, its classification alongside Murabutide as an adjuvant-active, less pyrogenic (compared to MDP) derivative provides a basis for understanding its position relative to its parent compound and closely related analogues science.gov.

Computational Chemistry and Molecular Modeling Studies of Murametide

Molecular Docking Simulations for Ligand-Receptor Binding Prediction

Molecular docking simulations are widely employed to predict the preferred orientation of a ligand when bound to a receptor and to estimate the strength of the binding interaction. For Murametide, these simulations have focused on its interactions with human nucleotide-binding oligomerization domain proteins, hNOD1 and hNOD2 google.co.innih.gov. These intracellular pattern recognition receptors (PRRs) possess C-terminal leucine-rich repeat (LRR) domains that are crucial for recognizing specific bacterial peptidoglycan fragments google.co.innih.govmdpi.com.

Characterization of Binding Poses and Interaction Energies

Molecular docking analyses, complemented by molecular electrostatic potential mapping studies, have been utilized to explain the activation of hNOD-LRRs upon effective molecular interactions with peptidoglycan (PG) ligands at their recognition sites google.co.in. Conversely, these studies also shed light on why certain PG ligands may fail to activate hNOD-LRRs, attributing this to deviations from the optimal recognition site google.co.in. While specific numerical binding energies for this compound are not explicitly detailed in the provided literature, the general understanding is that effective interactions at the receptor site are critical for the immunoadjuvant activity observed with this compound, as it is classified as an adjuvant-active derivative of MDP google.co.in.

Identification of Key Amino Acid Residues in Receptor Binding Sites

Computational docking studies have been pivotal in identifying key amino acid residues within the hNOD-LRR domains that are essential for ligand recognition. For the hNOD1-LRR, the proposed critical residues include Glycine 825 (G825), Aspartic acid 826 (D826), and Asparagine 850 (N850) google.co.in. In the case of hNOD2-LRR, the identified residues are Leucine 904 (L904), Glycine 905 (G905), Tryptophan 931 (W931), Leucine 932 (L932), and Serine 933 (S933) google.co.in. These "hot-spot residues" are situated within the concavity of the NOD-LRR domain, forming the primary recognition site, and are conserved across various host species, underscoring their significant role in ligand binding google.co.in.

Table 1: Key Amino Acid Residues in hNOD-LRR Binding Sites

| Receptor Domain | Key Amino Acid Residues | Role in Binding |

| hNOD1-LRR | G825, D826, N850 | Ligand recognition google.co.in |

| hNOD2-LRR | L904, G905, W931, L932, S933 | Ligand recognition google.co.in |

Molecular Dynamics (MD) Simulations for Conformational Dynamics and Allosteric Effects

Molecular dynamics (MD) simulations provide insights into the time-dependent behavior of molecular systems, allowing for the exploration of conformational changes, flexibility, and interactions in a dynamic environment biorxiv.orgnih.govbuffalo.edu. These simulations are particularly valuable for understanding how ligands like this compound induce or are affected by the conformational dynamics of their target receptors.

Investigation of C-terminal Domain Motion in Enzymes Interacting with Peptidoglycan

Studies involving MD simulations have been performed on hNOD2-LRR in complex with muramyl peptide ligands nih.gov. Given that hNOD1 and hNOD2 receptors utilize their C-terminal LRR domains for peptidoglycan fragment recognition google.co.innih.govmdpi.com, MD simulations are crucial for understanding the dynamic interplay between these domains and bound ligands. While specific quantified data on this compound's direct influence on allosteric effects or detailed C-terminal domain motion are not explicitly provided in the search results, the broader context of these studies aims to elucidate the molecular basis of differential recognition, which inherently involves the conformational adjustments of the LRR domains upon ligand binding google.co.in. MD simulations can reveal how ligand binding impacts protein stability, conformation, and flexibility, which are all aspects of domain motion biorxiv.orgnih.govmdpi.commdpi.com.

Analysis of Solvent Effects and Ligand Stability

The influence of the solvent environment on ligand stability and receptor-ligand interactions is a critical aspect explored through MD simulations buffalo.edumaterialsproject.orgfigshare.com. While the general capabilities of MD simulations include analyzing solvent effects on molecular systems, such as changes in free energy barriers due to solvation buffalo.edu, specific detailed findings from MD simulations focusing solely on this compound's stability or conformational changes in various solvent environments were not explicitly identified in the provided search results. However, as a water-soluble peptidoglycan derivative, its behavior in aqueous solution would be a relevant area for such studies, as solvent interactions can significantly alter molecular properties and reaction outcomes figshare.com.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, rooted in quantum mechanics, provide a detailed understanding of the electronic structure, stability, and reactivity of molecules at an atomic and sub-atomic level rsc.orgmdpi.com. These methods, such as Density Functional Theory (DFT), enable the determination of properties like molecular geometry, atomic charges, and molecular orbital energies (e.g., HOMO and LUMO), which are fundamental to understanding chemical behavior mednexus.org.

For this compound, as a dipeptide derivative, quantum chemical calculations have been applied to its analogues and related cyclic dipeptides to investigate structural features. Molecular electrostatic potential mapping, a quantum chemical technique, has also been employed to explain the activation mechanisms of hNOD-LRRs by peptidoglycan ligands, highlighting the role of electronic distribution in molecular recognition google.co.in. While specific numerical data on this compound's Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, or detailed reactivity descriptors, were not explicitly found in the provided search results, such calculations would typically involve:

Geometry Optimization : Determining the most stable three-dimensional structure of this compound.

Electronic Property Analysis : Calculating atomic charges, dipole moments, and frontier molecular orbital (HOMO/LUMO) energies to understand electron distribution and potential sites for electrophilic or nucleophilic attack .

Reactivity Prediction : Utilizing global and local reactivity descriptors (e.g., Fukui functions, hardness, softness) to predict reactive sites and chemical selectivity .

These quantum chemical insights are crucial for understanding the intrinsic properties of this compound and how its electronic characteristics might contribute to its interactions with biological targets.

Table 2: Overview of Computational Methods and Their Applications to this compound

| Computational Method | Application to this compound/Related Compounds | Key Insights Gained |

| Molecular Docking | Interaction with hNOD1/hNOD2 receptors google.co.innih.gov | Characterization of binding poses; Identification of key amino acid residues (G825, D826, N850 in hNOD1-LRR; L904, G905, W931, L932, S933 in hNOD2-LRR) google.co.in |

| Molecular Dynamics | Conformational dynamics of hNOD2-LRR with muramyl peptides nih.gov | Insights into dynamic behavior of receptors upon ligand binding; Potential for investigating C-terminal domain motion and allosteric effects (general capability) |

| Quantum Chemical Calculations | Structural analysis of this compound analogues; Molecular electrostatic potential mapping for PG ligands google.co.in | Understanding electronic structure, stability, and potential reactive sites (general capability) |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Rational Design of Analogs

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity scispace.comuni.lugoogle.com. The core principle of QSAR is that the biological activity of a compound is a function of its physicochemical properties and structural features uni.lugoogle.com. By quantifying these molecular descriptors, statistical models can be built to predict the activity of new, untested compounds scispace.comuni.lu.

For this compound and its analogs, QSAR modeling could be employed to correlate various molecular descriptors with observed biological activities, such as immunoadjuvant potency or pyrogenicity nih.govuni.luphysiology.org. Molecular descriptors can include parameters describing the size, shape, electronic properties, lipophilicity, and hydrogen bonding capacity of the molecules uni.lu.

A typical QSAR study involves:

Defining the biological activity to be modeled.

Collecting a dataset of this compound analogs with known structures and measured biological activities.

Calculating molecular descriptors for each compound in the dataset uni.luscience.gov.

Developing a statistical model (using methods like multiple linear regression, partial least squares, or machine learning algorithms) that relates the descriptors to the biological activity uni.lu.

Validating the developed model to ensure its predictive power and robustness scispace.com.

While specific detailed QSAR studies focused solely on this compound were not extensively found in the provided search results, QSAR has been successfully applied to other dipeptides to model properties like intestinal stability, permeability, and enzyme inhibitory activity, demonstrating the applicability of this approach to peptide-based structures uni.lu. Applying QSAR to this compound could help identify key structural features that influence its interaction with immune receptors (such as NOD2, which is activated by Muramyl Dipeptide) guidetopharmacology.orgnih.gov, leading to the rational design of new analogs with improved or tailored immunological properties and reduced undesirable effects like pyrogenicity nih.govuni.luphysiology.org.

Analytical Methodologies and Assay Development for Murametide Research

Chromatographic Techniques for Purification and Quantification in Research Samples

Chromatographic methods are widely employed in Murametide research for separating the compound from impurities and quantifying its presence. These techniques leverage differential interactions between the analyte, a stationary phase, and a mobile phase to achieve separation.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a primary technique used for the analysis and purification of this compound. Reverse phase HPLC, specifically utilizing a C18 column, has been reported for the analysis and purification of peptides, including muramyl dipeptide derivatives like this compound scispace.com. The separation is typically achieved using a gradient elution with a mobile phase composed of solvents such as acetonitrile (B52724) and water, often acidified with a small percentage of trifluoroacetic acid (TFA) scispace.com. This method allows for the effective separation of this compound from related compounds and synthesis byproducts, which is essential for obtaining highly pure material for research studies. HPLC analysis has been used to assess the purity of synthesized peptides and to analyze fractions collected during purification scispace.com.

Gas Chromatography (GC)

While not as commonly cited for the direct analysis of intact this compound, Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS) have been applied to the analysis of related muramyl acid derivatives, which are structural components of bacterial cell walls and related to muramyl dipeptides nih.govnih.gov. Muramic acid, for instance, has been analyzed using GC-MS and GC-MS/MS, often requiring derivatization to make it volatile nih.govnih.gov. A stable halogenated derivative, the pentafluorobenzyl oxime (PFBO) acetate (B1210297) of muramic acid, has been developed and successfully used for GC with electron-capture detection and GC-NICI-MS-MS nih.gov. The applicability of GC to this compound itself would likely depend on the volatility of suitable derivatives, which may be explored for specific research applications, particularly for analyzing volatile degradation products or specific structural moieties after chemical modification.

Size Exclusion Chromatography (SEC)

Size Exclusion Chromatography (SEC) is a chromatographic technique that separates molecules based on their size in solution. While primarily used for larger molecules like proteins and polymers, SEC can be relevant in this compound research, particularly when this compound is studied in conjunction with larger structures such as self-assembling protein nanostructures or other carrier systems where it acts as an adjuvant epo.org. SEC can be employed to assess the sample load of this compound onto such structures or to analyze different fractions containing the compound epo.org. This technique helps in understanding the association of this compound with larger complexes and evaluating the purity and integrity of these formulations in research settings.

Mass Spectrometry-Based Analytical Platforms

Mass spectrometry (MS) provides highly sensitive and specific detection and structural information, making it an indispensable tool in this compound research, especially when coupled with chromatographic separation techniques.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Complex Mixture Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the detection capabilities of mass spectrometry, allowing for the analysis of complex mixtures containing this compound. This hyphenated technique is particularly useful for identifying and quantifying this compound in biological matrices or synthesis reaction mixtures where numerous other compounds are present nih.govbiocompare.comcreative-proteomics.com. LC-MS enables researchers to achieve both chromatographic separation of this compound from isobaric or interfering substances and sensitive detection based on its mass-to-charge ratio (m/z) creative-proteomics.com. Electrospray ionization (ESI) is a commonly used ionization technique in LC-MS for peptide and small molecule analysis, suitable for compounds like this compound nih.govcreative-proteomics.com. LC-MS is valuable for untargeted analysis in metabolomics studies that may involve this compound or related compounds biocompare.comcreative-proteomics.com.

Immunoanalytical Techniques for Detection and Quantification

Immunoanalytical techniques leverage the specificity of antibody-antigen binding for the detection and quantification of target molecules. In the context of this compound research, these methods are valuable for assessing immune responses modulated by this compound or for potentially detecting this compound itself if appropriate antibodies are available.

Enzyme-Linked Immunosorbent Assay (ELISA) Development

Enzyme-Linked Immunosorbent Assay (ELISA) is a widely used plate-based assay technique for detecting and quantifying peptides, proteins, antibodies, and other molecules. scispace.com The principle involves immobilizing an antigen or antibody on a solid surface, followed by sequential binding with enzyme-linked antibodies and a substrate that produces a detectable signal (e.g., color change).

In research involving this compound as an adjuvant, ELISA has been employed to measure the levels of antibodies generated against co-administered antigens. For instance, studies investigating the adjuvant effects of muramyl dipeptide derivatives, including this compound and Murabutide, have utilized ELISA to quantify antibody responses in immunized animals. scispace.com In one study, ELISA was used to measure antibody levels against peptides derived from a malaria parasite surface antigen in mice immunized with peptide-carrier conjugates administered with different adjuvants, including this compound. scispace.com The optical density at 405nm was measured in an ELISA reader to determine antibody levels. scispace.com Another study also used ELISA to determine the relative levels of different immunoglobulin classes (IgG, IgA, and IgM) in biological samples from immunized animals, indicating its utility in evaluating the humoral immune response in the presence of adjuvants like this compound. google.com.pg

Example Data from ELISA Application:

While specific quantitative data directly measuring this compound via ELISA was not found, the application of ELISA to measure antibody responses in studies using this compound as an adjuvant highlights its role in evaluating the biological impact of this compound. Below is a conceptual representation of how ELISA data on antibody levels might be presented in such studies, based on the description of measuring absorbance values scispace.comgoogle.com.pg:

| Immunization Protocol (Adjuvant) | Antigen | Mean Absorbance at 405nm (Arbitrary Units) | Time Point (Days Post-Immunization) |

| Saline | Peptide-Carrier Conjugate | 0.2 | 28 |

| Aluminium Hydroxide (B78521) | Peptide-Carrier Conjugate | 0.8 | 28 |

| This compound | Peptide-Carrier Conjugate | 0.3 | 28 |

| Freund's Adjuvant | Peptide-Carrier Conjugate | 1.5 | 28 |

Note: The values in this table are illustrative and based on the description of ELISA use in the context of adjuvant studies scispace.com. Actual experimental data would vary.

Flow Cytometry for Cell-Based Assays

Flow cytometry is a powerful technique that allows for the analysis of physical and chemical characteristics of individual cells or particles as they pass through a laser beam. scorpiusbiologics.comnih.gov It is widely used in cell-based assays to identify and quantify different cell populations, measure intracellular and cell surface markers, and assess cellular processes such as apoptosis and proliferation. scorpiusbiologics.comkumc.edu

In the context of this compound research, flow cytometry can be applied to study the effects of this compound on immune cells or other cell types. This includes analyzing changes in cell surface marker expression, evaluating cell activation or proliferation, and detecting apoptosis or other forms of cell death in response to this compound exposure. scorpiusbiologics.comkumc.edu Flow cytometry has been mentioned in studies involving this compound, such as in the analysis of self-assembling protein nanostructures where a flow cytometry-based assay was used. epo.org This suggests its potential for assessing cellular interactions or responses related to this compound-containing formulations or its effects on cell behavior. The technique is particularly beneficial for studying heterogeneous cell populations, allowing for the rapid analysis of subpopulations. scorpiusbiologics.com

Advanced Biophysical Techniques for Molecular Interactions

Advanced biophysical techniques provide label-free methods to study the interactions between molecules, offering insights into binding affinity, kinetics, and thermodynamics. These techniques are valuable for understanding how this compound interacts with potential target molecules.

Isothermal Titration Calorimetry (ITC)

Isothermal Titration Calorimetry (ITC) is a technique that directly measures the heat released or absorbed during a molecular binding event. malvernpanalytical.comharvard.edunanbiosis.esnih.govrc-harwell.ac.uk By measuring these heat changes upon the incremental titration of one molecule into a solution of another, ITC can determine key binding parameters in a single experiment, including binding constant (KD), stoichiometry (n), enthalpy change (ΔH), and entropy change (ΔS). malvernpanalytical.comharvard.edunanbiosis.esnih.govrc-harwell.ac.uk This provides a complete thermodynamic profile of the interaction. malvernpanalytical.comrc-harwell.ac.uk

Surface Plasmon Resonance (SPR)

Surface Plasmon Resonance (SPR) is a real-time, label-free technique used to monitor and quantify molecular interactions. bionavis.commosbri.euwikipedia.orgwikipedia.org The principle is based on detecting changes in the refractive index near a sensor surface when molecules bind to an immobilized ligand. bionavis.comwikipedia.org This allows for the measurement of binding kinetics, including association (kon) and dissociation (koff) rates, and the determination of the equilibrium dissociation constant (KD). mosbri.euwikipedia.org

SPR is a powerful tool for studying the interaction between a wide range of biomolecules, including proteins, nucleic acids, and small molecules. nanbiosis.esmosbri.eu In the context of this compound research, SPR could be used to study the binding of this compound to potential receptors or other interacting molecules immobilized on a sensor chip. SPR has been mentioned in studies involving this compound, such as in research on self-assembling protein nanostructures where SPR was used to confirm interactions. epo.org This indicates its applicability in characterizing the binding events involving this compound or formulations containing it. Multi-Parametric SPR (MP-SPR), an advanced form of SPR, can provide additional information on layer thickness and refractive index, offering further insights into the structural changes occurring upon binding. bionavis.comwikipedia.org

High-Throughput Screening (HTS) Assays for Compound Profiling

High-Throughput Screening (HTS) is a drug discovery process that enables the rapid testing of large libraries of chemical and/or biological compounds against a specific biological target or pathway. nih.govbmglabtech.comnih.govresearchgate.net HTS typically involves miniaturization, automation, and the use of plate readers to quickly assess the biological or biochemical activity of numerous molecules. bmglabtech.com

While the search results did not specifically detail HTS of this compound itself as part of a large library screen, HTS assays are relevant to this compound research in several ways. HTS can be used to identify novel compounds that interact with biological targets modulated by this compound or to screen for compounds that exhibit similar or synergistic effects to this compound. bmglabtech.comnih.gov Cell-based HTS assays, for example, can be developed to monitor cellular responses relevant to this compound's known activities, such as immune cell activation or cytokine production. researchgate.net HTS is a valuable tool for identifying "hits" or "leads" that show desired activity against a target, which can then be further investigated using more detailed analytical techniques. bmglabtech.com The development of robust and reproducible assays with suitable signal windows and Z' factors is crucial for successful HTS. researchgate.net

Relevance to this compound:

Although direct examples of HTS specifically profiling this compound were not found, the principles of HTS are applicable to identifying compounds that modulate pathways influenced by this compound or to screening for molecules that interact with this compound's targets. HTS could also be used in the discovery of new adjuvants by screening compound libraries for their ability to enhance immune responses, potentially identifying novel compounds with similar properties to this compound.

Development of Novel Muropeptide Analysis Techniques (e.g., High-throughput Automated Muropeptide Analysis (HAMA))

The analysis of peptidoglycan (PGN), a crucial component of bacterial cell walls composed of muropeptides, is fundamental to understanding bacterial structure, growth, and interaction with host organisms, particularly the immune system. Traditional methods for analyzing muropeptide composition have historically been labor-intensive and presented significant challenges, especially when dealing with the complex and varied structures found across different bacterial species.

Limitations of Traditional Muropeptide Analysis

Historically, the muropeptide composition of bacterial peptidoglycan was often determined using techniques such as paper chromatography, which could distinguish disaccharide monomers and multimers. semanticscholar.org A significant advancement came with the application of reverse-phase high-pressure liquid chromatography (HPLC) in the 1980s, allowing for more detailed separation and quantification of muropeptides. semanticscholar.orgwikipedia.org While sensitive, HPLC is technically demanding and has primarily been applied to a limited number of bacterial strains. semanticscholar.orgnih.gov

Online ultra-performance liquid chromatography coupled with electrospray ionization–tandem mass spectrometry (UPLC-ESI-MS/MS) has become a primary strategy for muropeptide structural identification due to its minimal sample requirements and analysis time. nih.govnih.gov However, the data processing, including peak annotation and MS/MS spectra alignment, traditionally relies heavily on the manual inspection and prior knowledge of experienced biological chemists. nih.govnih.gov This manual process is time-consuming, laborious, and can lead to inconsistencies, creating a bottleneck for high-throughput analysis and potentially hindering the discovery of novel structural features, particularly in diverse microbial communities like the gut microbiota.

High-throughput Automated Muropeptide Analysis (HAMA)

To address the limitations of manual analysis, the High-throughput Automated Muropeptide Analysis (HAMA) platform has been developed as an innovative automated approach for comprehensive PGN structural analysis. nih.govnih.gov Inspired by the "bottom-up" approach used in proteomics, HAMA leverages tandem mass spectrometry and in silico muropeptide MS/MS fragmentation matching to identify and characterize muropeptides. nih.govnih.gov

The HAMA framework involves several key steps. First, bacterial peptidoglycans are extracted, purified, and digested enzymatically, typically with mutanolysin, to yield soluble muropeptide products. nih.govnih.gov These muropeptides are then analyzed using UHPLC-MS/MS. nih.govnih.gov The core of the HAMA strategy lies in simplifying complex muropeptide structures into a sequence format, which facilitates the construction of comprehensive, species-specific muropeptide databases. nih.govnih.gov The platform then performs in silico MS/MS analysis and matches these predicted fragmentation patterns to the experimental LC-MS/MS data for efficient and reliable identification of muropeptides. nih.govnih.gov

HAMA is designed to comprehensively identify muropeptide structures, quantify their abundance, and infer PGN cross-linking types. nih.govnih.gov It has demonstrated the ability to accurately identify muropeptide mono- and multimers and can even unambiguously discriminate structural isomers. This is a significant advantage over methods that struggle with the complexity and modifications present in PGN structures, such as unique moiety modifications and inter-/intra-bridges that vary between species. nih.govnih.gov

The effectiveness of the HAMA platform has been demonstrated using well-characterized PGNs from model bacteria such as Escherichia coli and Staphylococcus aureus. nih.govnih.gov Furthermore, it has been successfully applied to analyze the PGN composition of common gut bacteria, including species of Bifidobacterium, Bacteroides, Lactobacillus, Enterococcus, and Akkermansia muciiniphila. nih.govnih.gov Research using HAMA has provided detailed insights, for example, suggesting a correlation between the stiffness and strength of bacterial cell envelopes and the lengths and compositions of interpeptide bridges within Bifidobacterium species.

Compared to manual methods, HAMA greatly reduces the time required for interpreting LC-MS/MS data. nih.gov While other novel methods like Fluorescence-Assisted Carbohydrate Electrophoresis (FACE) have been developed as simpler and more rapid alternatives to HPLC for visualizing reducing muropeptides with high sensitivity, HAMA offers a comprehensive, automated approach for structural identification and quantification leveraging mass spectrometry data. semanticscholar.orgnih.gov

The HAMA framework represents a significant advancement in muropeptide analysis, providing an automated, intuitive, and accurate tool for investigating PGN compositions, including post-synthetic modifications of saccharides, variations in interpeptide bridges, and types of cross-linking within bacterial PGNs. nih.gov This high-throughput capability is invaluable for various research fields, including microbiology, pathology, molecular biology, and immunology. nih.govnih.gov

While specific detailed data tables directly comparing HAMA performance metrics across numerous muropeptides were not extensively detailed in the search snippets beyond its capabilities and applications, the core finding is the successful development and application of this automated platform to overcome the throughput and interpretation challenges of previous methods.

Future Directions and Emerging Research Avenues for Murametide

Exploration of Novel Synthetic Routes and Bioconjugation Strategies

Future research on Murametide involves the exploration of novel synthetic routes to improve efficiency, yield, and scalability of its production. Developing more streamlined and environmentally friendly synthetic methods is a key focus. Additionally, research is directed towards innovative bioconjugation strategies. These strategies aim to conjugate this compound to various molecules, such as proteins, peptides, or nanoparticles, to enhance its delivery, target specificity, or modulate its biological activity. Such approaches could lead to the creation of novel immunoconjugates with tailored properties.

Rational Design of Next-Generation Muramyl Dipeptide Analogs with Tuned Biological Activities

The rational design of next-generation muramyl dipeptide analogs, including those based on the this compound scaffold, is a significant area of ongoing research. This involves modifying the chemical structure of this compound to tune its biological activities, such as enhancing immunostimulatory effects, reducing potential side effects like pyrogenicity, or improving pharmacokinetic properties like half-life and bioavailability. Structure-activity relationship (SAR) studies are crucial in this process to understand how specific structural modifications impact interactions with target receptors like NOD2 and downstream signaling pathways chemrxiv.org. The goal is to create analogs with optimized therapeutic profiles for specific applications nih.gov. Studies on desmuramyl peptides, where the N-acetylmuramyl moiety is replaced, demonstrate how structural changes can impact immunostimulant activity nih.gov.

Integration of Multi-Omics Data (Genomics, Proteomics, Metabolomics) in Mechanistic Studies

Integrating multi-omics data, including genomics, transcriptomics, proteomics, and metabolomics, is becoming increasingly vital for a comprehensive understanding of this compound's mechanisms of action. By analyzing data from multiple molecular levels, researchers can gain a more holistic view of how this compound affects biological systems semanticscholar.orgmetwarebio.comnih.gov. This approach helps to identify complex interactions and pathways modulated by this compound that might not be apparent from single-omics studies semanticscholar.orgmdpi.com. Integrating transcriptomics, phosphoproteomics, and metabolomics datasets can systematically generate mechanistic hypotheses embopress.org. This integrated analysis can reveal changes in gene expression, protein production and modification, and metabolic profiles in response to this compound, providing deeper insights into its immunomodulatory effects mdpi.com.

Application of Advanced Computational Biology for Predictive Modeling and Target Discovery

Development of this compound as a Research Tool for Probing Innate Immunity Pathways

This compound holds potential as a valuable research tool for dissecting and understanding innate immunity pathways. As a known modulator of the innate immune system, likely through interaction with NOD2 chemrxiv.orgnih.gov, this compound can be used to stimulate specific immune responses in in vitro and in vivo models thermofisher.com. This allows researchers to study the downstream signaling cascades, cellular responses, and the interplay between different components of the innate immune system qiagen.comnih.gov. Using this compound as a probe can help elucidate the intricate mechanisms by which the innate immune system recognizes and responds to microbial components and other stimuli.

Interdisciplinary Approaches Combining Synthetic Chemistry, Biophysics, and Systems Biology

Future research on this compound will increasingly rely on interdisciplinary approaches that combine expertise from synthetic chemistry, biophysics, and systems biology. Synthetic chemistry is essential for creating this compound and its analogs with precise structural modifications mdpi.com. Biophysics provides tools to study the molecular interactions of this compound with its targets, such as receptor binding kinetics and conformational changes nih.gov. Systems biology integrates experimental data and computational modeling to understand the complex networks and emergent properties of biological systems in response to this compound stimulation uct.ac.zajcbose.ac.innumberanalytics.comstanford.edu. This integrated approach allows for a more comprehensive and predictive understanding of this compound's behavior and effects stanford.edu.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.